molecular formula C20H18F6N4OS B4371684 [1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE

[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE

Cat. No.: B4371684
M. Wt: 476.4 g/mol
InChI Key: FHANHTPSNAMPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is a complex organic compound featuring a thieno[2,3-c]pyrazole core structure. This compound is notable for its trifluoromethyl groups, which are known to impart unique chemical and physical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of [1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

    Formation of the thieno[2,3-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl groups: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the piperazinyl carbonyl group: This step typically involves nucleophilic substitution reactions using piperazine derivatives.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and materials science, where its unique properties can be leveraged to create more effective products.

Mechanism of Action

The mechanism of action of [1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, allowing it to effectively modulate the activity of its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE can be compared with other similar compounds, such as:

    1-methyl-3-(trifluoromethyl)benzene: This compound shares the trifluoromethyl group but lacks the thieno[2,3-c]pyrazole core and piperazinyl carbonyl group.

    3-trifluoromethyl-1,2,4-triazoles: These compounds also feature trifluoromethyl groups but have a different core structure and functional groups.

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F6N4OS/c1-28-18-14(16(27-28)20(24,25)26)10-15(32-18)17(31)30-7-5-29(6-8-30)11-12-3-2-4-13(9-12)19(21,22)23/h2-4,9-10H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHANHTPSNAMPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)N3CCN(CC3)CC4=CC(=CC=C4)C(F)(F)F)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE
Reactant of Route 2
Reactant of Route 2
[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE
Reactant of Route 3
Reactant of Route 3
[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE
Reactant of Route 4
[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE
Reactant of Route 5
Reactant of Route 5
[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE
Reactant of Route 6
[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE

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